molecular formula C19H14N4O5S B2523437 methyl 4-methyl-3-((10-oxo-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate CAS No. 946253-99-2

methyl 4-methyl-3-((10-oxo-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate

Cat. No.: B2523437
CAS No.: 946253-99-2
M. Wt: 410.4
InChI Key: XKNPHVUBMIZOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-3-((10-oxo-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate is a useful research compound. Its molecular formula is C19H14N4O5S and its molecular weight is 410.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Antimicrobial Applications : One study detailed the synthesis of triazole, oxadiazole, and thiadiazine derivatives with potential antimicrobial properties. These compounds were synthesized through a series of reactions starting from 3-methyl-2-benzofurancarboxylic acid hydrazide, showcasing a method to create compounds that could have significant biological activities (Dawood, Farag, & Abdel‐Aziz, 2005).

  • Novel Synthesis Approaches : Another research effort focused on the synthesis of oxazoloquinazolinones, revealing innovative synthetic pathways that produced tricyclic compounds instead of the expected benzoate derivatives. This study highlights the complexity and unpredictability of synthetic chemistry when creating novel compounds (Bobiļeva & Loža, 2018).

  • Potential for Diuretic Agents : Research into quinazolinone derivatives containing thiazole or thiadiazole moieties aimed to investigate their diuretic activity. The synthesis of these compounds involved interactions with different heterocyclic amines, leading to the discovery of compounds with significant diuretic properties, suggesting potential applications in treating conditions related to fluid retention (Maarouf, El‐Bendary, & Goda, 2004).

  • Herbicidal Evaluation : A study on the facile synthesis of benzoxazinones and quinazolinones with phenoxy-methyl substituents aimed at evaluating their herbicidal activity. This research indicates that structurally complex quinazolinones can be designed as plant hormone inhibitors, offering a new avenue for developing herbicides (Aibibuli et al., 2012).

Properties

IUPAC Name

methyl 4-methyl-3-[(8-oxo-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-5-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5S/c1-9-3-4-10(17(25)26-2)5-12(9)20-18-22-23-16(24)11-6-14-15(28-8-27-14)7-13(11)21-19(23)29-18/h3-7H,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNPHVUBMIZOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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